3-Cyclohexene-1-methanol chemical properties and structure
3-Cyclohexene-1-methanol chemical properties and structure
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and spectral data of 3-Cyclohexene-1-methanol, a valuable intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Properties and Structure
3-Cyclohexene-1-methanol, also known as 1,2,3,6-tetrahydrobenzyl alcohol, is a cyclic alcohol containing a cyclohexene (B86901) ring.[1][2] Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, makes it a versatile building block in the synthesis of more complex molecules.[3]
Structure:
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InChI: 1S/C7H12O/c8-6-7-4-2-1-3-5-7/h1-2,7-8H,3-6H2[1][2][4]
-
InChIKey: VEIYJWQZNGASMA-UHFFFAOYSA-N[1][2][4][5][6][7][8][9]
The molecule consists of a six-membered carbon ring with a double bond between carbons 3 and 4, and a hydroxymethyl group attached to carbon 1.
Physicochemical Data
A summary of the key physicochemical properties of 3-Cyclohexene-1-methanol is presented in the table below for easy reference.
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Boiling Point | 190-192 °C (lit.) | [2][12] |
| 80-85 °C / 18 mmHg (lit.) | [2][12] | |
| Density | 0.961 g/mL at 25 °C (lit.) | [1][2][12] |
| Refractive Index (n20/D) | 1.484 (lit.) | [1][2][12] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Cyclohexene-1-methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.7 | m | 2H | Olefinic protons (-CH=CH-) |
| ~3.5 | d | 2H | Methylene protons (-CH₂OH) |
| ~2.1 | m | 4H | Allylic and other ring protons |
| ~1.8 | m | 3H | Other ring protons and hydroxyl proton (-OH) |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~127 | Olefinic carbons (-CH=CH-) |
| ~68 | Methylene carbon (-CH₂OH) |
| ~39 | Allylic carbon |
| ~29 | Ring carbon |
| ~25 | Ring carbon |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in 3-Cyclohexene-1-methanol.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3025 | Medium | =C-H stretch (alkene) |
| ~2920 | Strong | C-H stretch (alkane) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1040 | Strong | C-O stretch (primary alcohol) |
Experimental Protocols
A common and efficient method for the synthesis of 3-Cyclohexene-1-methanol involves a two-step process: a Diels-Alder reaction to form the cyclohexene ring, followed by the reduction of a carbonyl group to the primary alcohol.
Synthesis of 3-Cyclohexene-1-carboxaldehyde (B93240) via Diels-Alder Reaction
This step involves the [4+2] cycloaddition of 1,3-butadiene (B125203) (the diene) and acrolein (the dienophile).
Materials:
-
1,3-Butadiene (can be generated in situ from 3-sulfolene)
-
Acrolein (stabilized with hydroquinone)
-
Hydroquinone (B1673460) (as an inhibitor for polymerization)
-
Toluene (B28343) (or other suitable solvent)
-
Reaction vessel equipped with a reflux condenser and a pressure-equalizing dropping funnel
Procedure:
-
A solution of acrolein and a small amount of hydroquinone in toluene is placed in the reaction vessel.
-
1,3-Butadiene is slowly added to the acrolein solution at a controlled temperature, typically between 20-40 °C. If generating butadiene from 3-sulfolene, the sulfolene is heated in a separate apparatus and the gaseous butadiene is bubbled through the acrolein solution.
-
The reaction is exothermic and may require cooling to maintain the desired temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by techniques such as GC or TLC.
-
After the reaction is complete, the solvent and any unreacted starting materials are removed by distillation.
-
The resulting crude 3-cyclohexene-1-carboxaldehyde is then purified by vacuum distillation.
Reduction of 3-cyclohexene-1-carboxaldehyde to 3-Cyclohexene-1-methanol
This step involves the reduction of the aldehyde functional group to a primary alcohol using a suitable reducing agent like sodium borohydride (B1222165).
Materials:
-
3-Cyclohexene-1-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) or Ethanol (B145695) (as solvent)
-
Dilute aqueous acid (e.g., 1 M HCl) for workup
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
3-Cyclohexene-1-carboxaldehyde is dissolved in methanol or ethanol in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution, keeping the temperature below 20 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, the mixture is cooled again in an ice bath, and dilute aqueous acid is slowly added to quench the excess sodium borohydride and neutralize the reaction mixture.
-
The product is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
-
The resulting crude 3-Cyclohexene-1-methanol can be purified by vacuum distillation.
Synthesis Workflow Diagram
References
- 1. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. 3-Cyclohexene-1-methanol [webbook.nist.gov]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. dev.spectrabase.com [dev.spectrabase.com]
